N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide
Description
N-(2-(4-Fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core modified with a 4-fluorophenyl group, a sulfonyl (5,5-dioxido) moiety, and a 4-nitrobenzamide substituent. This structure combines electron-withdrawing (nitro, sulfonyl) and aromatic (fluorophenyl) groups, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O5S/c19-12-3-7-13(8-4-12)22-17(15-9-29(27,28)10-16(15)21-22)20-18(24)11-1-5-14(6-2-11)23(25)26/h1-8H,9-10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPBKLIYTNJLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of sulfur-containing heterocycles with pyrazole or triazole backbones. Key structural analogs include:
Key Structural Differences :
- Electron-Withdrawing Groups : The 4-nitrobenzamide substituent in the target compound introduces stronger electron-withdrawing effects compared to ethanediamide or furan-2-carboxamide . This may enhance stability in oxidative environments or alter binding affinities in biological targets.
- Sulfonyl vs.
- Heterocyclic Core: The thieno[3,4-c]pyrazole core distinguishes it from pyrazolo[3,4-d]pyrimidine derivatives , which are more commonly associated with kinase inhibition.
Spectral and Physicochemical Properties
IR Spectroscopy :
- The target compound’s nitro group (νNO₂ ~ 1520–1350 cm⁻¹) and sulfonyl moiety (νSO₂ ~ 1350–1150 cm⁻¹) would dominate its IR spectrum, distinguishing it from analogs like N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide, which lacks nitro and sulfonyl groups .
- Absence of νC=O (1663–1682 cm⁻¹) in triazole derivatives contrasts with the nitrobenzamide’s carbonyl (νC=O ~ 1680 cm⁻¹).
NMR Spectroscopy :
- The 4-fluorophenyl group would exhibit characteristic ¹⁹F NMR shifts (~ -115 ppm for para-fluorine).
- Thieno[3,4-c]pyrazole protons resonate in the δ 6.5–8.5 ppm range, similar to triazole derivatives .
Pharmacological and Industrial Potential
- Pesticidal Activity : Diflubenzuron’s benzamide scaffold suggests the target compound’s nitrobenzamide group may interact with chitin synthase, though the sulfonyl moiety could modify selectivity.
- Kinase Inhibition: Fluorophenyl-thienopyrazole analogs are explored for kinase inhibition, but the nitro group’s electron-withdrawing effects might enhance binding to ATP pockets.
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